N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide
Overview
Description
N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide, also known as MSAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MSAP is a sulfonylurea derivative that has been synthesized for its potential use in the treatment of diabetes, cancer, and inflammation.
Mechanism of Action
N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide exerts its effects through the inhibition of the sulfonylurea receptor 1 (SUR1) protein, which is found in pancreatic beta cells, cancer cells, and inflammatory cells. By inhibiting SUR1, this compound stimulates insulin secretion from pancreatic beta cells, induces apoptosis in cancer cells, and reduces inflammation in inflammatory cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can stimulate insulin secretion from pancreatic beta cells, which can lead to improved glucose control in diabetic patients. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide in lab experiments is its specificity for the SUR1 protein, which makes it a useful tool for studying the role of SUR1 in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide. One direction is the development of this compound analogs with improved potency and specificity for SUR1. Another direction is the investigation of the potential applications of this compound in other areas of scientific research, such as neurology and cardiology. Finally, the use of this compound in clinical trials for the treatment of diabetes, cancer, and inflammatory diseases should be explored.
Conclusion:
In conclusion, this compound is a sulfonylurea derivative that has shown potential applications in various fields of scientific research. The synthesis of this compound involves a series of chemical reactions that result in the formation of a compound that can stimulate insulin secretion, induce apoptosis in cancer cells, and reduce inflammation. This compound has advantages and limitations for use in lab experiments, and future directions for the study of this compound include the development of analogs, investigation of potential applications in other areas of research, and clinical trials for the treatment of various diseases.
Scientific Research Applications
N-(2-methyl-4-{[(methylsulfonyl)acetyl]amino}phenyl)pentanamide has shown potential applications in various fields of scientific research. In the field of diabetes, this compound has been studied for its ability to stimulate insulin secretion from pancreatic beta cells. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Properties
IUPAC Name |
N-[2-methyl-4-[(2-methylsulfonylacetyl)amino]phenyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-5-6-14(18)17-13-8-7-12(9-11(13)2)16-15(19)10-22(3,20)21/h7-9H,4-6,10H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITOWIVQYUZPQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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